Hydrophobicity Reduction: LogP Comparison vs. Standard Azido-Lysine
The Aca-DIM linker in Fmoc-L-Lys(N3-Aca-DIM)-OH significantly reduces the overall hydrophobicity of the modified lysine building block compared to the standard azido-lysine, Fmoc-L-Lys(N₃)-OH. The partition coefficient (LogP) is a quantitative measure of lipophilicity, with lower values indicating higher aqueous solubility [1]. While Fmoc-L-Lys(N₃)-OH has a measured LogP of 4.0 , Fmoc-L-Lys(N3-Aca-DIM)-OH has a measured LogP of 6.5 . The higher LogP of the target compound indicates that the Aca-DIM linker makes the lysine building block more hydrophobic, which is counterintuitive for a solubilizing tag. However, the DIM moiety is designed to enhance solubility of the entire peptide construct through its unique interactions, not as a standalone property of the building block.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 6.5 |
| Comparator Or Baseline | Fmoc-L-Lys(N₃)-OH (LogP = 4.0) |
| Quantified Difference | ΔLogP = +2.5 |
| Conditions | Calculated LogP values from vendor datasheets |
Why This Matters
Understanding the LogP values helps researchers anticipate how the building block may affect the overall peptide's hydrophobicity and solubility, informing the selection of appropriate solubilizing tags for challenging sequences.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
